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molecular formula C7H9Br2NS B2528673 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide CAS No. 733757-75-0

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide

Cat. No. B2528673
M. Wt: 299.02
InChI Key: ZICGSUAGXSIQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06015817

Procedure details

The product from Step 1 (9.57 g, 40 mmol) was dissolved in CHCl3 (150 mL) at 0° C. and treated with bromine (2.1 mL, 40 mmol) dropwise over 10 minutes. The mixture was stirred for 16 h at room temperature then filtered to afford the title compound as a solid.
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH2:8][CH2:7][NH:6][CH2:5][C:4]=2[CH:3]=[CH:2]1.[Br:10]Br>C(Cl)(Cl)Cl>[BrH:10].[Br:10][C:2]1[S:1][C:9]2[CH2:8][CH2:7][NH:6][CH2:5][C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.57 g
Type
reactant
Smiles
S1C=CC=2CNCCC21
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Br.BrC1=CC=2CNCCC2S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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